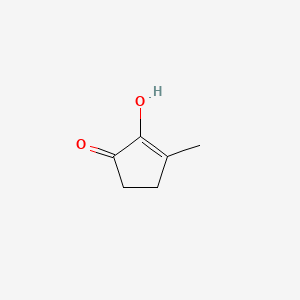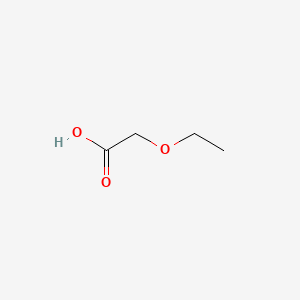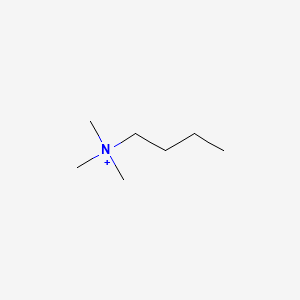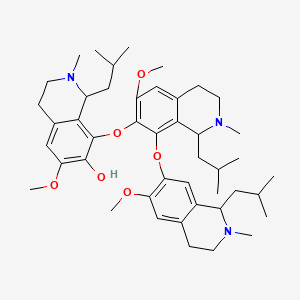
Pyrrolidin-2-ylmethanamine
Vue d'ensemble
Description
Pyrrolidin-2-ylmethanamine is a nitrogen-containing heterocyclic compound with the molecular formula C₅H₁₂N₂. It is a derivative of pyrrolidine, a five-membered ring structure with one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Mécanisme D'action
Target of Action
Pyrrolidin-2-ylmethanamine primarily targets Dipeptidyl peptidase 4 . This enzyme plays a significant role in glucose metabolism, making it a potential target for the treatment of metabolic disorders .
Mode of Action
It is known to interact with its target, dipeptidyl peptidase 4
Biochemical Pathways
Given its target, it may influence pathways related to glucose metabolism .
Analyse Biochimique
Biochemical Properties
Pyrrolidin-2-ylmethanamine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. It interacts with enzymes such as dipeptidyl peptidase 4 (DPP-4), which is involved in the regulation of glucose metabolism . The interaction between this compound and DPP-4 can influence the enzyme’s activity, potentially affecting glucose homeostasis. Additionally, this compound may interact with other proteins and biomolecules, contributing to its diverse biochemical properties.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways involved in cell proliferation and differentiation . This compound may also affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes. Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can bind to enzymes, such as DPP-4, and modulate their activity . Additionally, this compound may act as an enzyme inhibitor or activator, depending on the specific enzyme and context. The binding of this compound to its target molecules can lead to changes in gene expression, enzyme activity, and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as improved glucose metabolism and enhanced cellular function . At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have different biological activities . The metabolic pathways of this compound can influence its overall effects on cellular function and metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of this compound, influencing its activity and function. The distribution of this compound within different cellular compartments can also impact its biochemical and cellular effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall impact on cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pyrrolidin-2-ylmethanamine can be synthesized through several methods. One classical approach involves the 1,3-dipolar cycloaddition of a nitrone with an olefin, leading to the formation of the pyrrolidine ring . Another method includes the reductive amination of pyrrolidine-2-carbaldehyde with ammonia or a primary amine under hydrogenation conditions .
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of pyrrolidine-2-carbaldehyde in the presence of a suitable catalyst such as palladium on carbon. This method is favored due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrrolidin-2-ylmethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrrolidine-2-carboxylic acid.
Reduction: It can be reduced to form pyrrolidin-2-ylmethanol.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Pyrrolidine-2-carboxylic acid.
Reduction: Pyrrolidin-2-ylmethanol.
Substitution: Various substituted pyrrolidines depending on the reagent used.
Applications De Recherche Scientifique
Pyrrolidin-2-ylmethanamine has diverse applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential anti-tumor activity and is investigated for its role in cancer treatment.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Comparaison Avec Des Composés Similaires
Pyrrolidine: A parent compound with a similar ring structure but without the methanamine group.
Pyrrolidin-2-one: A lactam derivative with different reactivity and biological activity.
Prolinol: A hydroxylated derivative with distinct stereochemistry and applications.
Uniqueness: Pyrrolidin-2-ylmethanamine is unique due to its combination of the pyrrolidine ring and the methanamine group, which imparts specific chemical reactivity and biological activity. Its ability to inhibit RNA polymerase II and its potential anti-tumor properties distinguish it from other pyrrolidine derivatives .
Propriétés
IUPAC Name |
pyrrolidin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c6-4-5-2-1-3-7-5/h5,7H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKXFNABVHIUAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30869405 | |
| Record name | 1-(Pyrrolidin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30869405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57734-57-3 | |
| Record name | 2-Pyrrolidinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57734-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrrolidinemethanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057734573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Pyrrolidin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30869405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (S)-Pyrrolidin-2-ylmethanamine contribute to the chirality of the MnIII complexes, and how does this chirality impact their catalytic activity?
A1: (S)-Pyrrolidin-2-ylmethanamine serves as a chiral building block in the synthesis of salalen and salan ligands. [] The "S" designation indicates the specific spatial arrangement of atoms around its chiral center. When these ligands coordinate to a manganese(III) ion, they transfer their chirality to the resulting metal complex. This chirality is crucial for the asymmetric Strecker reaction, where the chiral catalyst (S,R)-2,4-Di-tert-butyl-6-({[1-(3,5-di-tert-butyl-2-hydroxybenzyl)pyrrolidin-2-yl]methylimino}methyl)phenolatomanganese(III) chloride can preferentially form one enantiomer of the product over the other. The study demonstrated that this specific MnIII-salalen complex, incorporating (S)-Pyrrolidin-2-ylmethanamine, achieved a 55% enantiomeric excess (ee) for the Strecker reaction product. [] This indicates that the catalyst exhibits a preference for the formation of one enantiomer, highlighting the importance of the chiral (S)-Pyrrolidin-2-ylmethanamine building block in achieving asymmetric induction.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B1209430.png)













